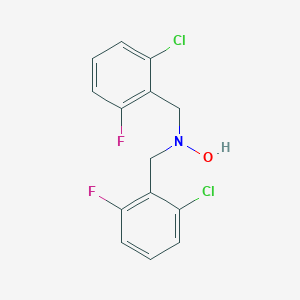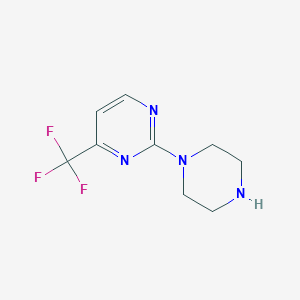
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile is a chemical compound with a complex structure that includes an oxazolidinone ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable amino acid derivative with a nitrile group. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether, followed by aqueous workup.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Reduction: Primary amine.
Hydrolysis: Carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitrile group can interact with active site residues, while the oxazolidinone ring provides structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate: This compound has a similar oxazolidinone ring but differs in the substituent attached to the ring.
3-[(4S)-4-Methyl-2,5-dioxo-4-imidazolidinyl]methyl benzonitrile: This compound also contains a nitrile group and a similar ring structure but with different substituents.
Uniqueness
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the nitrile group and the oxazolidinone ring allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
160880-93-3 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile |
InChI |
InChI=1S/C7H8N2O3/c1-9-5(3-2-4-8)6(10)12-7(9)11/h5H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
BAWOLYPFLHYRTN-YFKPBYRVSA-N |
SMILES |
CN1C(C(=O)OC1=O)CCC#N |
Isomeric SMILES |
CN1[C@H](C(=O)OC1=O)CCC#N |
Canonical SMILES |
CN1C(C(=O)OC1=O)CCC#N |
Synonyms |
4-Oxazolidinepropanenitrile,3-methyl-2,5-dioxo-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)













